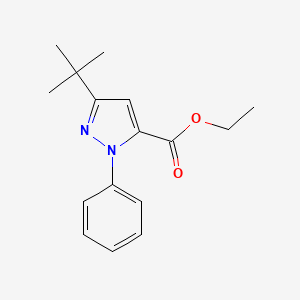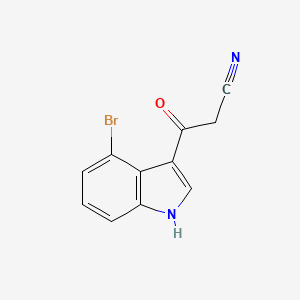
3-(4-bromo-1H-indol-3-yl)-3-oxopropanenitrile
Vue d'ensemble
Description
3-(4-Bromo-1H-indol-3-yl)-3-oxopropanenitrile is an organic compound with the chemical formula C10H7BrN2O2. It is a colorless crystalline solid that is soluble in polar solvents. This compound is used in research and development for a variety of purposes, including as a precursor for the synthesis of other compounds, as a reagent in organic synthesis, and as a fluorescent label for biological assays.
Applications De Recherche Scientifique
-
Crystallography and Structural Chemistry
- Application : The compound “2-(4-Bromo-1H-indol-3-yl)acetonitrile” has been studied in the field of crystallography .
- Method : The structure of the compound was determined using X-ray crystallography .
- Results : The non-H atoms, except the N atom of the acetonitrile group and the C atom bonded to it, lie in the least-squares plane defined by the atoms of the indole ring system (r.m.s deviation = 0.019 Å), with the N and C atom of the cyano group displaced by 2.278 (1) and 1.289 (1) Å, respectively, out of that plane .
-
Pharmacology and Biochemistry
- Application : Derivatives of bis(indol-3-yl)maleimide, such as “3,4-bis(indol-1-yl)maleimides”, have been used as protein kinase inhibitors .
- Method : These compounds were synthesized as potential analogs for a known series of protein kinase inhibitors BIS I, IV, IX containing the structural motif of 3,4-bis(indol-3-yl)maleimide .
- Results : The activity of these synthesized compounds was characterized with regard to several human protein kinases and their cytotoxicity was determined .
-
Crystallography and Structural Chemistry
- Application : The compound “2-(4-Bromo-1H-indol-3-yl)acetonitrile” has been studied in the field of crystallography .
- Method : The structure of the compound was determined using X-ray crystallography .
- Results : The non-H atoms, except the N atom of the acetonitrile group and the C atom bonded to it, lie in the least-squares plane defined by the atoms of the indole ring system (r.m.s deviation = 0.019 Å), with the N and C atom of the cyano group displaced by 2.278 (1) and 1.289 (1) Å, respectively, out of that plane .
-
Pharmacology and Biochemistry
- Application : Derivatives of bis(indol-3-yl)maleimide, such as “3,4-bis(indol-1-yl)maleimides”, have been used as protein kinase inhibitors .
- Method : These compounds were synthesized as potential analogs for a known series of protein kinase inhibitors BIS I, IV, IX containing the structural motif of 3,4-bis(indol-3-yl)maleimide .
- Results : The activity of these synthesized compounds was characterized with regard to several human protein kinases and their cytotoxicity was determined .
-
Crystallography and Structural Chemistry
- Application : The compound “2-(4-Bromo-1H-indol-3-yl)acetonitrile” has been studied in the field of crystallography .
- Method : The structure of the compound was determined using X-ray crystallography .
- Results : The non-H atoms, except the N atom of the acetonitrile group and the C atom bonded to it, lie in the least-squares plane defined by the atoms of the indole ring system (r.m.s deviation = 0.019 Å), with the N and C atom of the cyano group displaced by 2.278 (1) and 1.289 (1) Å, respectively, out of that plane .
-
Pharmacology and Biochemistry
- Application : Derivatives of bis(indol-3-yl)maleimide, such as “3,4-bis(indol-1-yl)maleimides”, have been used as protein kinase inhibitors .
- Method : These compounds were synthesized as potential analogs for a known series of protein kinase inhibitors BIS I, IV, IX containing the structural motif of 3,4-bis(indol-3-yl)maleimide .
- Results : The activity of these synthesized compounds was characterized with regard to several human protein kinases and their cytotoxicity was determined .
Propriétés
IUPAC Name |
3-(4-bromo-1H-indol-3-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O/c12-8-2-1-3-9-11(8)7(6-14-9)10(15)4-5-13/h1-3,6,14H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTCCMFNVUPUAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CN2)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromo-1H-indol-3-yl)-3-oxopropanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



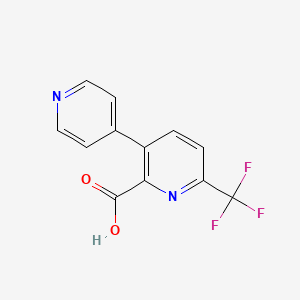
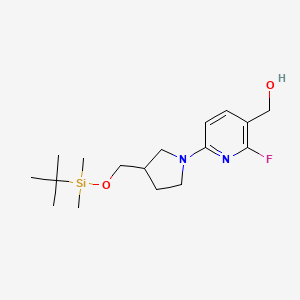
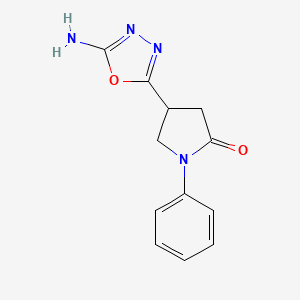
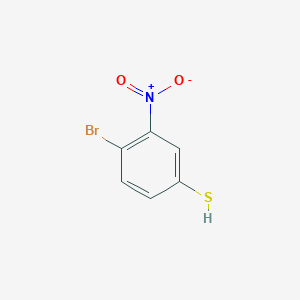
![2-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-phenol hydrochloride](/img/structure/B1439641.png)
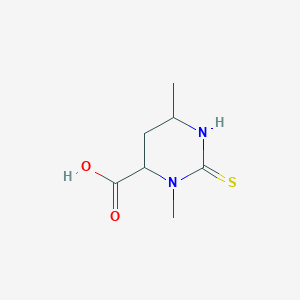
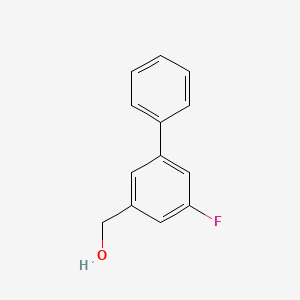
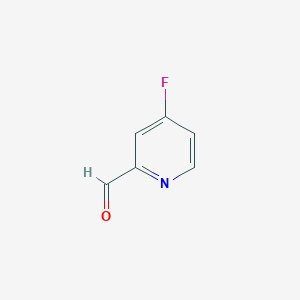
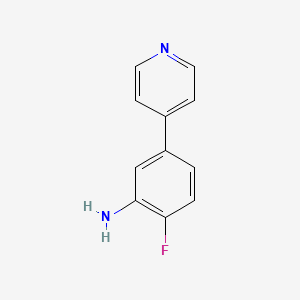
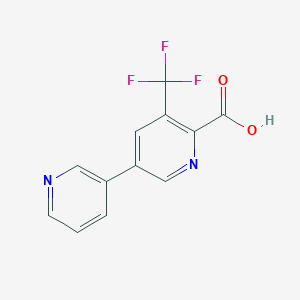
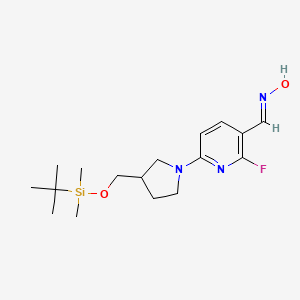
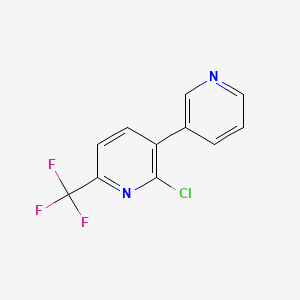
![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B1439656.png)
